molecular formula C24H27ClN2O3 B2357508 6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride CAS No. 2097903-16-5

6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride

Cat. No.: B2357508
CAS No.: 2097903-16-5
M. Wt: 426.94
InChI Key: XGYHVKVILRTRCX-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the ethoxy and methoxybenzoyl groups, and finally the attachment of the piperidinyl group. Common reagents and conditions include:

    Quinoline Core Formation: Cyclization reactions involving aniline derivatives and carbonyl compounds.

    Ethoxy Group Introduction: Ethylation reactions using ethyl halides.

    Methoxybenzoyl Group Introduction: Friedel-Crafts acylation using methoxybenzoyl chloride.

    Piperidinyl Group Introduction: Nucleophilic substitution reactions using piperidine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxyquinoline: Lacks the methoxybenzoyl and piperidinyl groups.

    3-(4-Methoxybenzoyl)quinoline: Lacks the ethoxy and piperidinyl groups.

    4-(Piperidin-1-yl)quinoline: Lacks the ethoxy and methoxybenzoyl groups.

Uniqueness

6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

(6-ethoxy-4-piperidin-1-ylquinolin-3-yl)-(4-methoxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3.ClH/c1-3-29-19-11-12-22-20(15-19)23(26-13-5-4-6-14-26)21(16-25-22)24(27)17-7-9-18(28-2)10-8-17;/h7-12,15-16H,3-6,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYHVKVILRTRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)N4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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